N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Description

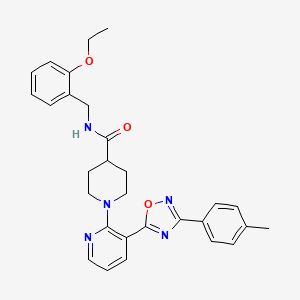

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused to a pyridine ring, with a piperidine-carboxamide scaffold and a 2-ethoxybenzyl substituent.

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-3-36-25-9-5-4-7-23(25)19-31-28(35)22-14-17-34(18-15-22)27-24(8-6-16-30-27)29-32-26(33-37-29)21-12-10-20(2)11-13-21/h4-13,16,22H,3,14-15,17-19H2,1-2H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFYYECLQNPKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : Known for its presence in various pharmacologically active compounds.

- Oxadiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer effects.

- Pyridine ring : Often contributes to the interaction with biological targets like receptors and enzymes.

1. Cholinesterase Inhibition

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibition Potency Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Reference Compound B | 0.907 ± 0.011 | TBD |

Note: TBD = To Be Determined based on further studies.

2. Neuroprotective Effects

The presence of the piperidine moiety in similar compounds has been linked to neuroprotective effects, suggesting that this compound may also exhibit such properties. In vitro studies show that derivatives with piperidine rings can protect neuronal cells from apoptosis induced by oxidative stress.

3. Antimicrobial Activity

Compounds with oxadiazole structures are noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on this compound is still pending.

Study 1: Cholinesterase Inhibition Assay

In a study evaluating the cholinesterase inhibitory potential of various oxadiazole derivatives, the compound was tested alongside known inhibitors using Ellman's colorimetric method. The results indicated a promising profile for cholinesterase inhibition.

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxadiazole and piperidine rings significantly affect biological activity. Substituents on the phenyl ring were found to enhance or diminish activity against AChE and BChE.

Table 2: Structure–Activity Relationship Summary

| Substituent | Effect on AChE Activity | Effect on BChE Activity |

|---|---|---|

| -NO2 | Moderate | Poor |

| -OH | Good | Moderate |

| -CF3 | Poor | Good |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxadiazole- and piperidine-based molecules. Key comparisons include:

Key Findings:

M136-0710’s pyridinyl substituent introduces polarity, which may reduce bioavailability compared to the target compound’s 2-ethoxybenzyl group .

Toxicity and Safety Profiles: HTS012356 exhibits acute oral toxicity (LD₅₀ > 2000 mg/kg) and skin/eye irritation, common in oxadiazole derivatives due to reactive nitrogen-oxygen bonds . Similar hazards may apply to the target compound.

Synthetic Challenges: The oxadiazole ring in the target compound likely requires selective cyclization, akin to methods described for triazine derivatives (e.g., controlled hydrazinolysis or thiourea reactions) . Steric hindrance from the 2-ethoxybenzyl group may complicate coupling reactions, a challenge also observed in pyrazole-fused tetrazine syntheses .

Potential Applications: Piperidine-carboxamide scaffolds are prevalent in kinase inhibitors (e.g., PI3K/mTOR targets), while oxadiazoles are known for antimicrobial and anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.